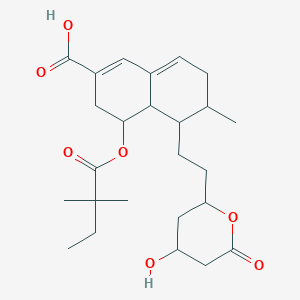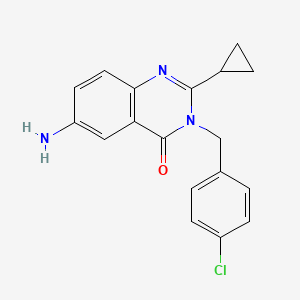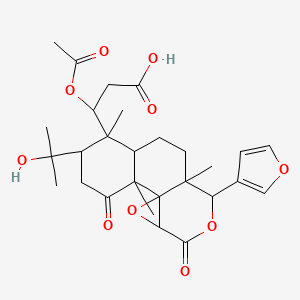![molecular formula C5H5Cl3N2O2S B12296063 Hydantoin, 3-[(1,1,2-Trichloroethylthio)]- CAS No. 5235-26-7](/img/structure/B12296063.png)
Hydantoin, 3-[(1,1,2-Trichloroethylthio)]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydantoin, 3-[(1,1,2-Trichloroethylthio)]- is a chemical compound with the molecular formula C5H5Cl3N2O2S. It is a derivative of hydantoin, a five-membered heterocyclic compound containing nitrogen and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydantoin, 3-[(1,1,2-Trichloroethylthio)]- typically involves the reaction of hydantoin with 1,1,2-trichloroethane in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions usually include a temperature range of 60-80°C and a reaction time of several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Hydantoin, 3-[(1,1,2-Trichloroethylthio)]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trichloroethyl group to less chlorinated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloroethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like thiols, amines, and alkoxides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Less chlorinated derivatives.
Substitution: Various substituted hydantoin derivatives.
Scientific Research Applications
Hydantoin, 3-[(1,1,2-Trichloroethylthio)]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hydantoin, 3-[(1,1,2-Trichloroethylthio)]- involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain enzymes or proteins, thereby disrupting essential cellular processes. The exact molecular targets and pathways involved vary depending on the specific application and context .
Comparison with Similar Compounds
Hydantoin, 3-[(1,1,2-Trichloroethylthio)]- can be compared with other similar compounds, such as:
Hydantoin: The parent compound, which lacks the trichloroethylthio group.
Thiohydantoin: A sulfur-containing analogue with different reactivity and properties.
Quisqualic Acid Analogs: Compounds with similar structural features but different biological activities
Properties
CAS No. |
5235-26-7 |
|---|---|
Molecular Formula |
C5H5Cl3N2O2S |
Molecular Weight |
263.5 g/mol |
IUPAC Name |
3-(1,1,2-trichloroethylsulfanyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C5H5Cl3N2O2S/c6-2-5(7,8)13-10-3(11)1-9-4(10)12/h1-2H2,(H,9,12) |
InChI Key |
YWXXQRMMOFPYIE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=O)N1)SC(CCl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-AMinotetrahydro-10b-hydroxy-2-(1-Methylethyl)-5-(2-Methylpropyl)-8H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine-3](/img/structure/B12295984.png)
![7-methyl-4'-(methylamino)-3,4-dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,1'-cyclohexan]-5-one](/img/structure/B12295992.png)
![1-Methyl-4-[3,3,3-tris(4-chlorophenyl)propionyl]piperazinium chloride](/img/structure/B12296000.png)
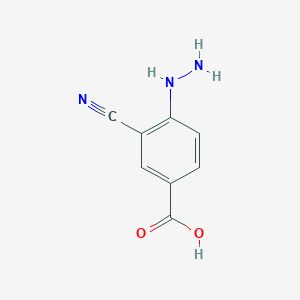
![Card-20(22)-enolide, 3-[(6-deoxy-3-O-methyl-D-galactopyranosyl)oxy]-12,14-dihydroxy-11-oxo-, (3beta,5beta,12beta)-](/img/structure/B12296011.png)
![17-ethynyl-11,13-dimethyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12296015.png)
![tert-butyl 4'-(methylamino)-3H-spiro[benzo[f][1,4]oxazepine-2,1'-cyclohexane]-4(5H)-carboxylate](/img/structure/B12296024.png)
![4-[2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]benzene-1,2-diol; (2R,3S,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-hexanoic acid](/img/structure/B12296035.png)
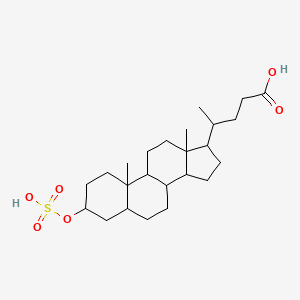
![3-O-tert-butyl 5-O-(4,13-diacetyloxy-2-benzoyloxy-1-hydroxy-15,18,18-trimethyl-12-oxo-6-oxapentacyclo[12.3.1.03,11.04,7.09,11]octadec-14-en-16-yl) 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B12296045.png)
